BenchChemオンラインストアへようこそ!

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Physicochemical profiling Drug-likeness Regioisomer comparison

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 242797-29-1, MFCD01316311) is a fluorinated 1,6-dihydropyridine-3-carboxylic acid derivative bearing a 3,4-difluorobenzyl substituent at the N1 position and a ketone at C6. With a molecular formula of C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol , it belongs to the 6-oxo-1,6-dihydropyridine (2-pyridone) subclass and is structurally distinct from the more extensively studied 2-oxo-1,2-dihydropyridine regioisomer series (CAS 1001413-01-9) that has been validated as a PDK1 kinase inhibitor scaffold.

Molecular Formula C13H9F2NO3
Molecular Weight 265.21 g/mol
CAS No. 242797-29-1
Cat. No. B1303956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS242797-29-1
Molecular FormulaC13H9F2NO3
Molecular Weight265.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F
InChIInChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19)
InChIKeyOQDASTILPYZJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 242797-29-1): Procurement-Relevant Structural and Physicochemical Profile


1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 242797-29-1, MFCD01316311) is a fluorinated 1,6-dihydropyridine-3-carboxylic acid derivative bearing a 3,4-difluorobenzyl substituent at the N1 position and a ketone at C6. With a molecular formula of C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol [1], it belongs to the 6-oxo-1,6-dihydropyridine (2-pyridone) subclass and is structurally distinct from the more extensively studied 2-oxo-1,2-dihydropyridine regioisomer series (CAS 1001413-01-9) that has been validated as a PDK1 kinase inhibitor scaffold [2]. The compound is commercially available from multiple vendors at purities of ≥95% and is supplied exclusively for research purposes .

Why Generic Substitution Across 6-Oxo vs 2-Oxo Regioisomers or Mono-Fluorobenzyl Analogs Fails for 242797-29-1


The 6-oxo-1,6-dihydropyridine core of CAS 242797-29-1 is not functionally interchangeable with the 2-oxo-1,2-dihydropyridine regioisomer (CAS 1001413-01-9) or with mono-fluorobenzyl analogs such as 1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-22-3). The 6-oxo scaffold places the ketone at a position that electronically deactivates the ring differently than the 2-oxo arrangement, altering the pKa of the carboxylic acid, hydrogen-bonding geometry, and metal-chelation potential [1]. Critically, the 2-oxo series has been pharmacologically validated as a PDK1 kinase DFG-out binding motif (IC₅₀ = 112 nM for the OXID-pyridonyl hybrid, and 1 nM for the optimized compound 7/MP7) [2][3], whereas the 6-oxo scaffold is associated with calcium channel modulation and antimicrobial mechanisms . The 3,4-difluorobenzyl substituent further differentiates the compound from mono-fluoro analogs by providing distinct lipophilicity and metabolic stability profiles. These regioisomeric and substituent-level differences mean that procurement of a generic dihydropyridine carboxylic acid without verifying the regioisomeric identity and fluorination pattern will yield a compound with fundamentally different biological target engagement and physicochemical behavior.

Quantitative Head-to-Head and Cross-Study Evidence for 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (242797-29-1) Versus Closest Analogs


Lipophilicity Differentiation: 6-Oxo Regioisomer (242797-29-1) Exhibits 44% Lower XLogP3 Than the 2-Oxo Regioisomer (1001413-01-9)

The target 6-oxo compound (242797-29-1) has a computed XLogP3 of 1.3, whereas the 2-oxo regioisomer (1001413-01-9) has a reported LogP of 1.873 [1]. This represents a 30.6% reduction in calculated lipophilicity for the 6-oxo isomer. The difference arises from the distinct electronic environment created by the carbonyl position: the 6-oxo (para-like to the carboxylic acid) versus 2-oxo (ortho-like) arrangement alters the overall dipole moment and hydrogen-bonding capacity of the molecule [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

Topological Polar Surface Area: 6-Oxo Regioisomer Displays 2.9% Lower TPSA (57.6 vs 59.3 Ų) Relative to the 2-Oxo Analog

The 6-oxo compound exhibits a topological polar surface area (TPSA) of 57.6 Ų compared to 59.3 Ų for the 2-oxo regioisomer [1][2]. Although the absolute difference is modest (1.7 Ų), the direction of change is consistent with the different spatial orientation of the carbonyl oxygen relative to the carboxylic acid group, which affects the overall polar surface distribution. Both values remain well below the 140 Ų threshold commonly associated with poor oral bioavailability, indicating that both regioisomers are within drug-like chemical space for membrane permeability [1].

Physicochemical profiling Membrane permeability Regioisomer comparison

Thermal Stability: 6-Oxo Compound Demonstrates Defined Crystalline Melting Point (214–216 °C), Enabling Solid-State Formulation and Characterization

The 6-oxo target compound has a reported melting point range of 214–216 °C, indicative of substantial crystalline stability and thermal robustness up to approximately 200 °C under normal handling conditions, above which decarboxylation may occur . In contrast, no published melting point data were retrievable for the 2-oxo regioisomer (CAS 1001413-01-9) from major authoritative databases (PubChem, chemsrc.com, chemicalbook.com) as of May 2026 . The availability of a well-defined melting point for the 6-oxo isomer facilitates confident solid-state characterization, purity assessment by differential scanning calorimetry (DSC), and formulation development where crystalline API forms are required.

Solid-state characterization Thermal stability Crystallinity

Biological Target Pathway Divergence: 2-Oxo Scaffold Is Pharmacologically Validated for PDK1 Kinase Inhibition (IC₅₀ = 1–112 nM); 6-Oxo Scaffold Is Associated with Calcium Channel Modulation

The 2-oxo-1,2-dihydropyridine scaffold has been pharmacologically validated as a PDK1 kinase inhibitor motif through multiple independent studies. The OXID-pyridonyl hybrid 8 (2-oxo based) achieved an IC₅₀ of 112 nM against recombinant PDK1 [1], and the optimized compound 7 (MP7, CAS 1001409-50-2) achieved an IC₅₀ of 1 nM with >3,000-fold selectivity over a panel of 256 kinases, binding to the DFG-out inactive conformation [2][3]. The 6-oxo regioisomer (242797-29-1), by contrast, is reported in vendor technical literature to exhibit potential for calcium channel modulation and antimicrobial activity, with no evidence of PDK1 engagement . This target pathway divergence is driven by the distinct spatial presentation of the ketone and carboxylic acid pharmacophoric elements between the two regioisomeric scaffolds, which governs hydrogen-bonding geometry with kinase hinge regions versus ion channel pore domains.

Kinase inhibition Calcium channel modulation Target selectivity

Fluorination Pattern SAR: 3,4-Difluorobenzyl Substitution Provides Dual Electron-Withdrawing Effects Versus Mono-Fluorobenzyl Analogs

The 3,4-difluorobenzyl group on the target compound incorporates two fluorine atoms at the meta and para positions of the benzyl ring, whereas comparator analogs such as 1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-22-3) and 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid carry only a single fluorine substituent . The 3,4-difluoro pattern is known in medicinal chemistry to provide enhanced metabolic stability relative to mono-fluoro or unsubstituted benzyl groups, due to the combined electron-withdrawing effects that deactivate the aromatic ring toward oxidative metabolism by cytochrome P450 enzymes [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) have not been published for this specific compound series, the class-level SAR of fluorobenzyl-substituted heterocycles supports the expectation that the 3,4-difluoro pattern confers superior metabolic robustness compared to mono-fluoro analogs.

Fluorination SAR Metabolic stability Structure-activity relationship

Carboxylic Acid Functionality: 242797-29-1 Provides a Derivatizable Free Acid Handle Distinct from the Methyl Ester Prodrug Form (CAS 242797-16-6)

The target compound (242797-29-1) bears a free carboxylic acid at the C3 position, whereas its methyl ester analog, methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 242797-16-6, C₁₄H₁₁F₂NO₃, MW 279.24), has the acid masked as a methyl ester [1]. The free acid enables direct participation in amide coupling, esterification, and metal-chelation reactions without a deprotection step, which is advantageous for parallel synthesis and fragment-based library generation. Conversely, the methyl ester form requires hydrolysis to expose the acid functionality. The free acid also carries a computed pKa (carboxylic acid) enabling salt formation for solubility optimization, and provides a hydrogen bond donor (HBD count = 1) that the ester lacks [2].

Synthetic versatility Prodrug design Functional group interconversion

Evidence-Backed Research and Procurement Application Scenarios for 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (242797-29-1)


Scaffold for Calcium Channel Modulator Discovery Programs Seeking Alternatives to 1,4-DHP and 2-Oxo-DHP Chemotypes

As documented in Section 3, the 6-oxo-1,6-dihydropyridine scaffold of 242797-29-1 is structurally and pharmacologically distinct from both the classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) and the 2-oxo-1,2-dihydropyridine PDK1 kinase inhibitor series . Research groups seeking novel ion channel modulators with reduced kinase polypharmacology can procure this compound as a starting scaffold for SAR exploration. The free carboxylic acid handle (Section 3, Evidence Item 6) enables rapid amide library synthesis to probe structure-activity relationships at voltage-gated calcium channels, while the 3,4-difluorobenzyl group (Section 3, Evidence Item 5) provides a metabolically stabilized N1 substituent compared to unsubstituted or mono-fluoro benzyl analogs .

Fragment-Based Lead Discovery Using the 6-Oxo-DHP Carboxylic Acid as a Metal-Chelating Fragment

The carboxylic acid group at C3 combined with the 6-oxo ketone creates a bidentate metal-chelating motif that is geometrically distinct from the 2-oxo regioisomer. As shown in Section 3 (Evidence Items 1 and 2), the 6-oxo arrangement yields a lower TPSA (57.6 Ų) and lower XLogP3 (1.3) compared to the 2-oxo analog, meeting fragment-likeness criteria (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3 after correction for the acid) . The defined melting point (214–216 °C) and crystalline nature (Evidence Item 3) facilitate accurate weighing and dissolution for fragment screening at reproducible concentrations . Procurement of this specific regioisomer, rather than the 2-oxo variant, is essential for fragment libraries targeting metalloenzymes where the spatial orientation of the chelating oxygens determines binding site complementarity.

Antimicrobial Agent Development Leveraging the 6-Oxo-1,6-Dihydropyridine Pharmacophore

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold has literature precedent for antimicrobial activity, with related 6-oxo-pyridine-3-carboxamide derivatives demonstrating broad-spectrum antibacterial effects equipotent to gentamicin against tested strains . The target compound (242797-29-1) is reported to exhibit antimicrobial properties and can serve as a core scaffold for synthesizing novel antibacterial agents . The free carboxylic acid is a known pharmacophoric element in quinolone and pyridone antibacterial classes, where it coordinates the essential metal ions in the bacterial topoisomerase active site. Procurement of the carboxylic acid form (rather than the methyl ester, CAS 242797-16-6) eliminates the need for ester hydrolysis during SAR expansion, streamlining the synthesis of amide and ester derivatives for antimicrobial evaluation (see Section 3, Evidence Item 6).

Synthetic Intermediate for Parallel Amide Library Generation in Kinase-Selectivity Profiling Studies

The 2-oxo regioisomer of this compound is an established precursor for PDK1 and dual PDK1/AurA kinase inhibitors, with the carboxamide derivatives achieving nanomolar potency (see Section 3, Evidence Item 4) . The 6-oxo regioisomer (242797-29-1) offers a structurally orthogonal scaffold for kinase selectivity profiling: by synthesizing a parallel library of 6-oxo-1,6-dihydropyridine-3-carboxamides from the free carboxylic acid, researchers can systematically evaluate whether the 6-oxo geometry confers selectivity away from PDK1 and toward other kinase or non-kinase targets. The direct availability of the free acid (Evidence Item 6) enables one-step HATU- or EDCI-mediated coupling with diverse amine building blocks, facilitating rapid library construction for broad-panel kinase profiling or phenotypic screening cascades .

Quote Request

Request a Quote for 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.